molecular formula C8H9I B054174 2-Iodo-1,3-dimethylbenzene CAS No. 608-28-6

2-Iodo-1,3-dimethylbenzene

Cat. No.: B054174
CAS No.: 608-28-6
M. Wt: 232.06 g/mol
InChI Key: QTUGGVBKWIYQSS-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9I and its molecular weight is 232.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9265. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • 2-Phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, an unexpected product from the reaction of a compound related to 2-Iodo-1,3-dimethylbenzene, was synthesized and characterized (Al-Rubaie, 1990).
    • A study on the crystal structure of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a compound derived from 1,2-diiodo-4,5-dimethylbenzene, showed interesting properties for molecular electronics (Kitamura, Ouchi, & Yoneda, 2004).
  • Combustion and Environmental Studies :

    • The kinetics of 1,2-Dimethylbenzene (related to this compound) oxidation and ignition were examined, providing insights into the reactivity and combustion processes of such compounds (Gaïl, Dagaut, Black, & Simmie, 2008).
  • Thermochemical Properties :

    • Research on the thermochemistry of various halogen-substituted methylbenzenes, including iodo-substituted compounds similar to this compound, provided valuable data for understanding their physical properties (Verevkin et al., 2015).
  • Pharmaceutical Applications :

    • In the synthesis of derivatives of iodine-131 labeled phenylalkylamines, compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane were synthesized, potentially useful for brain mapping in nuclear medicine (Sintas & Vitale, 1998).
  • Organic Chemistry and Catalysis :

    • A general synthetic method for the orsellinic acid moiety of macrolides was developed using palladium-catalyzed carbonylation of aryl iodides, including compounds related to this compound (Takahashi, Nagashima, & Tsuji, 1980).
  • Environmental Remediation :

    • Research on the microbial mineralization of toluene and 1,3-Dimethylbenzene under anoxic conditions suggests potential environmental applications for the degradation of similar compounds (Zeyer, Kuhn, & Schwarzenbach, 1986).

Mechanism of Action

Mode of Action

2-Iodo-1,3-dimethylbenzene, like other iodinated aromatic compounds, likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight of 2320615 suggests that it may be absorbed and distributed throughout the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound may be sensitive to light , which could affect its stability and efficacy. Additionally, factors such as pH and temperature could potentially influence the compound’s action.

Safety and Hazards

2-Iodo-1,3-dimethylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this chemical .

Properties

IUPAC Name

2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGGVBKWIYQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060560
Record name Benzene, 2-iodo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-28-6
Record name 2-Iodo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-iodo-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-m-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-iodo-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 2-iodo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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